IMP-2373

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

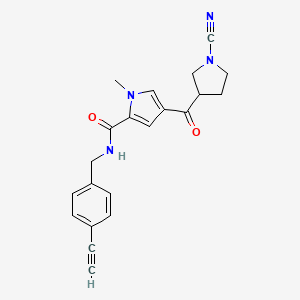

C21H20N4O2 |

|---|---|

分子量 |

360.4 g/mol |

IUPAC 名称 |

4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C21H20N4O2/c1-3-15-4-6-16(7-5-15)11-23-21(27)19-10-18(12-24(19)2)20(26)17-8-9-25(13-17)14-22/h1,4-7,10,12,17H,8-9,11,13H2,2H3,(H,23,27) |

InChI 键 |

URHCOQKMCOCJCX-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C=C1C(=O)NCC2=CC=C(C=C2)C#C)C(=O)C3CCN(C3)C#N |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of IMP-2373: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-2373 is a pioneering, cell-permeable, small-molecule probe designed for the broad-spectrum activity-based profiling of deubiquitinases (DUBs) within living cells.[1][2][3][4] Its mechanism of action is centered on the covalent and irreversible modification of the active site cysteine residue of a wide array of DUB enzymes.[5] This document provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its application, and a summary of its target engagement profile.

Introduction to this compound

Deubiquitinases (DUBs) are a superfamily of over 100 proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein degradation, signaling pathways, and genome integrity.[2][3][4] Dysregulation of DUB activity is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making them attractive targets for therapeutic intervention.[2][3][4]

This compound was developed to overcome the limitations of traditional ubiquitin-derived activity-based probes (ABPs), which are large and generally cell-impermeable.[2][6] As a small molecule, this compound readily crosses the cell membrane, enabling the direct assessment of DUB activity in a physiologically relevant context.[1][3] It is characterized as a "pan-DUB" probe, capable of quantitatively engaging with more than 35 DUBs across various cell lines.[2][3][6]

Core Mechanism of Action

The mechanism of action of this compound is a targeted, covalent modification of DUB enzymes. This process can be broken down into two key stages:

-

Active Site Recognition: this compound is designed to be recognized by the active site of DUBs.

-

Covalent Inactivation: The probe features a "warhead"—a highly reactive cyanopyrrolidine (CNPy) electrophile.[3] This CNPy group forms an irreversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue present in the active site of most DUBs. This covalent modification effectively inactivates the enzyme.

This covalent and activity-dependent binding makes this compound an ideal tool for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.

Signaling Pathway Context

This compound does not act on a single signaling pathway but rather provides a snapshot of the activity of numerous DUBs that regulate a multitude of pathways. DUBs are integral to pathways controlling cell cycle progression, DNA damage repair, and signal transduction. By profiling which DUBs are active in a given cell state or in response to a specific stimulus, researchers can infer the status of these associated pathways.

Quantitative Data Summary

This compound has been shown to engage a broad spectrum of DUBs across multiple sub-families. Quantitative proteomic experiments using activity-based protein profiling (ABPP) have identified over 35 DUBs that are significantly engaged by this compound in a concentration-dependent manner in various human cell lines (e.g., T47D, U2OS, U87-MG).[7]

The tables below summarize the classes of DUBs targeted by this compound and provide a representative overview of the quantitative engagement observed in typical ABPP experiments.

Table 1: Deubiquitinase Families Targeted by this compound

| DUB Family | Representative Members Engaged |

| USP (Ubiquitin-Specific Protease) | USP7, USP10, USP11, USP30, and others |

| UCH (Ubiquitin C-terminal Hydrolase) | UCHL1, UCHL3, BAP1 |

| OTU (Ovarian Tumor Protease) | OTUB1, OTUD1 |

| MJD (Machado-Josephin Domain) | ATXN3 |

Note: This is a representative, non-exhaustive list based on available data.

Table 2: Representative Quantitative Engagement Data in T47D Cells

| DUB Target | Log₂ Fold Change (25 µM this compound, 1h) |

| USP7 | > 2.0 |

| USP10 | > 1.5 |

| UCHL1 | > 2.5 |

| OTUB1 | > 1.0 |

| BAP1 | > 1.8 |

Note: The values presented are illustrative of typical results from quantitative mass spectrometry-based ABPP experiments. Actual values can vary based on cell line, probe concentration, and incubation time.

Experimental Protocols

The following are detailed protocols for the application of this compound in activity-based protein profiling experiments.

In-Cell DUB Activity Profiling

This protocol describes the treatment of live cells with this compound to label active DUBs, followed by cell lysis and downstream analysis.

Materials:

-

This compound probe (with alkyne handle for click chemistry)

-

Cell culture medium (e.g., DMEM, RPMI)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

DMSO (for probe dilution)

Procedure:

-

Cell Culture: Plate cells of interest (e.g., HEK293T, T47D) and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 3 µM to 25 µM).

-

Cell Treatment: Aspirate the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired time (e.g., 1 to 4 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add ice-cold lysis buffer to the cells, scrape to collect, and incubate on ice for 20 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Downstream Processing: The lysate containing probe-labeled proteins is now ready for click chemistry and subsequent analysis by in-gel fluorescence or mass spectrometry.

Click Chemistry for Probe Visualization/Enrichment

This protocol is for conjugating a reporter tag (e.g., a fluorophore or biotin) to the alkyne handle of this compound that is now covalently bound to DUBs.

Materials:

-

Probe-labeled cell lysate (from Protocol 4.1)

-

Azide-reporter tag (e.g., Azide-TAMRA, Azide-Biotin)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate (freshly prepared)

Procedure:

-

Prepare Reagents:

-

Azide-reporter stock (1 mM in DMSO).

-

CuSO₄ stock (20 mM in water).

-

THPTA stock (100 mM in water).

-

Sodium Ascorbate stock (300 mM in water, prepare fresh).

-

-

Reaction Setup: In a microfuge tube, combine the following in order:

-

50 µL of protein lysate (1-2 mg/mL).

-

Add PBS to a final volume of ~180 µL.

-

4 µL of Azide-reporter stock (final concentration ~20 µM).

-

10 µL of THPTA stock.

-

10 µL of CuSO₄ stock.

-

-

Initiate Reaction: Add 10 µL of freshly prepared Sodium Ascorbate solution to initiate the click reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Analysis:

-

For In-Gel Fluorescence: Add SDS-PAGE loading buffer, boil, and resolve by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner.

-

For Mass Spectrometry: Proceed with protein precipitation (e.g., with methanol/chloroform), digestion (e.g., with trypsin), and enrichment of biotin-tagged peptides using streptavidin beads before LC-MS/MS analysis.

-

Conclusion

This compound is a powerful chemical probe that functions as a covalent, pan-DUB activity-based profiling tool. Its cell permeability and broad-spectrum reactivity make it an invaluable asset for studying the complex roles of deubiquitinases in cellular physiology and disease. The methodologies outlined in this guide provide a framework for utilizing this compound to gain quantitative insights into DUB activity, facilitate the discovery of novel DUB-regulated pathways, and aid in the development of selective DUB inhibitors for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]

- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

IMP-2373: A Technical Guide to a Pan-Deubiquitinase Activity Probe for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinating enzymes (DUBs) represent a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. Their involvement in a multitude of cellular processes, including protein degradation, DNA repair, and signal transduction, has made them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2] The development of chemical probes to interrogate DUB activity in a cellular context is paramount for both basic research and drug discovery.[2][3]

This technical guide provides an in-depth overview of IMP-2373, a potent and cell-permeable pan-deubiquitinase activity-based probe (ABP).[4][5] this compound utilizes a cyanopyrrolidine (CNPy) electrophilic "warhead" to covalently modify the active site cysteine of a broad spectrum of DUBs, enabling their detection and quantification in living cells.[5][6] This guide will detail the quantitative profiling of this compound, provide comprehensive experimental protocols for its use, and illustrate its application in a key cancer-related signaling pathway.

Data Presentation: Quantitative Profiling of this compound

This compound has been demonstrated to engage a wide array of deubiquitinases across multiple cell lines.[6] The following tables summarize the quantitative data on the engagement of DUBs by this compound, providing a clear comparison of its broad-spectrum activity.

Table 1: Deubiquitinase Engagement by this compound in Human Cancer Cell Lines

This table presents data from activity-based protein profiling (ABPP) experiments in three human cancer cell lines: T47D (breast cancer), U2OS (osteosarcoma), and U87-MG (glioblastoma). The data represents the number of DUBs significantly engaged by this compound at various concentrations.

| Cell Line | This compound Concentration (µM) | Number of Engaged DUBs (log2 Fold Change > 0.5) |

| T47D | 3.125 | >35 |

| 6.25 | >35 | |

| 12.5 | >35 | |

| 25 | >35 | |

| 50 | >35 | |

| 100 | >35 | |

| U2OS | 3.125 | >35 |

| 6.25 | >35 | |

| 12.5 | >35 | |

| 25 | >35 | |

| 50 | >35 | |

| 100 | >35 | |

| U87-MG | 3.125 | >35 |

| 6.25 | >35 | |

| 12.5 | >35 | |

| 25 | >35 | |

| 50 | >35 | |

| 100 | >35 |

Data adapted from Conole et al., Angew Chem Int Ed Engl. 2023.[3]

Table 2: Inhibition of Deubiquitinase Activity by this compound

This table showcases the inhibitory potential of this compound against a panel of 36 DUBs. The data is derived from competitive ubiquitin activity-based profiling (Ub-ABP) and demonstrates a significant reduction in DUB activity upon treatment with this compound.

| Deubiquitinase Family | Number of Inhibited DUBs (log2 Fold Change > 0.5) |

| USP | >20 |

| UCH | 4 |

| OTU | 6 |

| MJD | 2 |

| MINDY | 1 |

| JAMM | 3 |

Data adapted from Conole et al., Angew Chem Int Ed Engl. 2023.[3]

Mechanism of Action

This compound acts as a covalent inhibitor of DUBs. Its cyanopyrrolidine warhead is designed to react with the nucleophilic cysteine residue present in the active site of most DUBs. This reaction forms a stable covalent bond, effectively and irreversibly inactivating the enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods in the field of chemical proteomics and can be adapted for specific experimental needs.[7][8][9][10][11]

In-Cell Activity-Based Protein Profiling (ABPP)

This protocol outlines the procedure for identifying DUBs targeted by this compound in living cells using tandem mass tag (TMT)-based quantitative proteomics.

Materials:

-

Cell culture reagents and appropriate cell line (e.g., T47D, U2OS, P493-6)

-

This compound (stock solution in DMSO)

-

Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade Trypsin and Lys-C

-

Tandem Mass Tag (TMT) labeling reagents

-

Solvents for chromatography (acetonitrile, formic acid)

-

LC-MS/MS instrument

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour at 37°C).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in urea lysis buffer on ice.

-

Protein Quantification: Determine protein concentration using a compatible assay (e.g., BCA).

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

-

Protein Digestion: Precipitate proteins and resuspend in a suitable buffer for digestion. Perform a two-step digestion with Lys-C followed by Trypsin.

-

TMT Labeling: Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and perform offline fractionation to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

-

Data Analysis: Process the raw data using appropriate software to identify and quantify the peptides and proteins. DUBs that are significantly enriched in the this compound treated samples are considered targets.

Competitive Ubiquitin Activity-Based Profiling (Ub-ABP)

This protocol is used to confirm that this compound targets the active site of DUBs by competing with a ubiquitin-based probe.

Materials:

-

Cell lysates

-

This compound

-

Ubiquitin-based ABP (e.g., Ub-Propargylamine)

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies against specific DUBs or a general ubiquitin antibody

Procedure:

-

Pre-incubation with this compound: Incubate cell lysates with varying concentrations of this compound or vehicle for 1 hour at 37°C.

-

Labeling with Ub-ABP: Add the Ub-ABP to the lysates and incubate for a further 30 minutes.

-

Click Chemistry: Perform a click reaction to attach a biotin tag to the Ub-ABP.

-

Enrichment: Use streptavidin beads to pull down the biotin-labeled DUBs.

-

Analysis: Elute the enriched proteins and analyze by SDS-PAGE and Western blotting using antibodies against specific DUBs. A decrease in the signal for a particular DUB in the this compound treated samples indicates successful competition and active site binding.

Application in a Signaling Pathway: MYC Deregulation in B-Cell Lymphoma

This compound is a valuable tool for studying the role of DUBs in cancer biology. One key application is in understanding the post-translational regulation of the MYC oncoprotein, a critical driver in many B-cell lymphomas.[12][13][14] The stability and activity of MYC are regulated by ubiquitination, and DUBs can counteract this process, leading to MYC stabilization and enhanced oncogenic signaling.[15][16][17]

The diagram below illustrates how this compound can be used to probe the activity of DUBs that regulate MYC stability in a B-cell lymphoma model. For instance, in the P493-6 B-cell line, which has a tetracycline-repressible MYC gene, this compound can be used to identify DUBs whose activity changes upon MYC downregulation.[18]

By using this compound in combination with quantitative proteomics, researchers can identify specific DUBs that are active in MYC-driven lymphomas and assess how their activity is altered under different conditions. This information can be crucial for identifying novel therapeutic targets to counteract MYC's oncogenic effects.

Conclusion

This compound is a powerful and versatile chemical probe that enables the broad-spectrum profiling of deubiquitinase activity in living cells. Its cell-permeability and covalent mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The quantitative data and detailed protocols provided in this guide are intended to facilitate the adoption of this compound for the investigation of DUBs in a wide range of biological and disease contexts, ultimately accelerating the discovery of novel therapeutics targeting this important class of enzymes.

References

- 1. Deubiquitinases in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]

- 3. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Potent Deubiquitinase (DUB) Small Molecule Activity-based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods | MDPI [mdpi.com]

- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.protocols.io [content.protocols.io]

- 12. event.fourwaves.com [event.fourwaves.com]

- 13. Loss of MYSM1 inhibits the oncogenic activity of cMYC in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating In Situ Expression of c-MYC and Candidate Ubiquitin-Specific Proteases in DLBCL and Assessment for Peptidyl Disruptor Molecule against c-MYC-USP37 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating In Situ Expression of c-MYC and Candidate Ubiquitin-Specific Proteases in DLBCL and Assessment for Peptidyl Disruptor Molecule against c-MYC-USP37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Destruction of Myc by ubiquitin‐mediated proteolysis: cancer‐associated and transforming mutations stabilize Myc | The EMBO Journal [link.springer.com]

- 18. researchgate.net [researchgate.net]

Unveiling the Chemical Architecture and Utility of IMP-2373: A Technical Guide

For Immediate Release

LONDON, UK – December 8, 2025 – A comprehensive technical guide detailing the chemical structure, synthesis, and application of IMP-2373, a novel cyanopyrrolidine (CNPy)-based covalent probe, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth look at this compound as a potent and broad-spectrum activity-based probe for monitoring deubiquitinase (DUB) activity in living cells, a critical area of investigation for various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a valuable tool for profiling the activity of a significant portion of the DUB enzyme family. Its ability to covalently bind to the active site of these enzymes allows for the quantitative assessment of their engagement, providing crucial insights into their roles in cellular processes. This guide summarizes the key findings and methodologies from the seminal research that introduced this probe.

Chemical Profile of this compound

The fundamental characteristics of this compound are outlined below, providing a foundational understanding of its molecular properties.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₁H₂₀N₄O₂ |

| Molecular Weight | 360.41 g/mol |

| Class | Cyanopyrrolidine (CNPy)-based probe |

| Function | Covalent, pan-deubiquitinase (DUB) activity-based probe |

Deubiquitinase Engagement Profile

This compound has been demonstrated to engage a wide array of deubiquitinases across various cell lines. Quantitative proteomic analysis has revealed that this compound can engage with over 35 DUBs, making it a powerful tool for broad-spectrum DUB activity profiling.[1][2][3] The engagement is typically measured by a log2 fold change in protein enrichment in the presence of the probe compared to a vehicle control. A summary of the number of DUBs engaged at a specific concentration is presented below.

| Cell Lines Tested | This compound Concentration | Incubation Time | Number of DUBs Engaged (log2 fold change > 0.3 vs. vehicle) |

| T47D, U2OS, U87-MG | 3 µM | 1.5 hours | Varies by cell line, with broad engagement observed |

Note: For a comprehensive list of all engaged DUBs and their specific quantitative data, researchers are directed to the supplementary materials of the primary research publication by Conole et al. in Angewandte Chemie.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies associated with the synthesis and application of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process characteristic of cyanopyrrolidine probe synthesis. While the precise, step-by-step protocol is proprietary and detailed in the supplementary information of the original publication, the general workflow is as follows:

References

A Technical Guide to Monitoring Deubiquitinase Activity in Live Cells with IMP-2373

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinases (DUBs) represent a large and diverse family of proteases that play a critical role in the ubiquitin-proteasome system (UPS) by removing ubiquitin from substrate proteins. The dysregulation of DUB activity is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets. The development of chemical probes to monitor DUB activity in a physiologically relevant context is crucial for both basic research and drug discovery. IMP-2373 is a cutting-edge, cell-permeable, broad-spectrum activity-based probe (ABP) designed for the covalent and irreversible inhibition of DUBs, enabling the direct assessment of their activity within living cells.[1][2][3][4]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, protocols for its application in live-cell analysis, and quantitative data on its DUB engagement profile.

Core Concepts of this compound

This compound is a small molecule probe featuring a cyanopyrrolidine (CNPy) "warhead," an electrophilic group that covalently modifies the active site cysteine residue of DUBs.[3][5] This irreversible binding allows for the specific labeling and quantification of active DUB enzymes. As a pan-DUB probe, this compound has been shown to engage with over 35 DUBs across various subfamilies in live cells at non-toxic concentrations.[4][5][6] Its cell permeability overcomes a significant limitation of larger, ubiquitin-based ABPs, which are restricted to cell lysate studies.[4][6]

The primary applications of this compound include:

-

Profiling DUB Activity: Assessing the endogenous activity levels of a broad range of DUBs in live cells.

-

Competitive Activity-Based Protein Profiling (ABPP): Determining the target engagement and selectivity of DUB inhibitors by measuring their ability to compete with this compound for DUB binding.

-

Monitoring DUB Dynamics: Investigating changes in DUB activity in response to cellular stimuli, disease states, or therapeutic interventions.[5][6]

Quantitative Data Presentation

The following tables summarize the quantitative data on the performance and DUB engagement of this compound.

Table 1: General Properties and Recommended Concentrations of this compound

| Property | Value | Reference |

| Mechanism of Action | Covalent, irreversible inhibitor of DUBs | [1] |

| Warhead | Cyanopyrrolidine (CNPy) | [3][5] |

| Cell Permeability | Yes | [4] |

| Toxicity | Minimal off-target cytotoxicity at effective concentrations | [3] |

| Recommended Concentration for Live Cell ABPP | 3 µM - 25 µM | [7][8] |

| Recommended Incubation Time for Live Cell ABPP | 1 - 4 hours | [7][8] |

Table 2: Profile of Deubiquitinases Engaged by this compound in Live Cells

Note: This table presents a selection of DUBs identified as being significantly engaged by this compound in quantitative proteomics experiments. The log2 fold change indicates the enrichment of the DUB when pulled down with the probe compared to a vehicle control.

| Deubiquitinase (DUB) | Subfamily | Log2 Fold Change (vs. DMSO) | Cell Line(s) | Reference |

| USP7 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP30 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| UCHL1 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |

| OTUB1 | OTU | > 0.5 | T47D, U2OS, U87-MG | [7] |

| BAP1 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP5 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP9X | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP14 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP3 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP21 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| OTUB2 | OTU | > 0.5 | T47D, U2OS, U87-MG | [7] |

| UCHL3 | UCH | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP11 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP47 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

| USP10 | USP | > 0.5 | T47D, U2OS, U87-MG | [7] |

Experimental Protocols

Live-Cell Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the general steps for labeling active DUBs in live cells with this compound for subsequent analysis by mass spectrometry-based proteomics.

Materials:

-

Cells of interest (e.g., T47D, U2OS, U87-MG)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Streptavidin-agarose beads (if using a biotinylated version of the probe for enrichment)

-

Reagents for click chemistry (if using an alkyne-tagged probe)

-

SDS-PAGE and Western blot reagents

-

Mass spectrometer and associated reagents for proteomic analysis

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Probe Labeling:

-

Thaw the this compound stock solution.

-

Dilute this compound to the desired final concentration (e.g., 3 µM, 10 µM, or 25 µM) in pre-warmed complete cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.

-

Remove the old medium from the cells and add the medium containing this compound or DMSO.

-

Incubate the cells for the desired time (e.g., 1 to 4 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the cell lysate.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate).

-

-

Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay.

-

Enrichment of Labeled Proteins (for Mass Spectrometry):

-

For biotinylated probes: Incubate the lysate with streptavidin-agarose beads to capture the labeled DUBs.

-

For alkyne-tagged probes: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag, followed by enrichment with streptavidin-agarose beads.

-

-

Proteomic Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins.

-

Prepare the protein samples for mass spectrometry (e.g., by in-solution or on-bead digestion with trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the DUBs engaged by this compound.

-

Competitive ABPP for DUB Inhibitor Profiling

This protocol is used to assess the target engagement and selectivity of a DUB inhibitor in live cells.

Procedure:

-

Cell Culture: Culture cells as described in the previous protocol.

-

Inhibitor Treatment:

-

Treat the cells with the DUB inhibitor of interest at various concentrations for a specific duration. Include a vehicle control (DMSO).

-

-

Probe Labeling:

-

After the inhibitor pre-treatment, add this compound to the medium at a fixed concentration (e.g., 10 µM) and co-incubate for a defined period (e.g., 1 hour).

-

-

Cell Lysis and Proteomic Analysis: Follow steps 3-6 from the Live-Cell ABPP protocol. The reduction in the signal for a particular DUB in the inhibitor-treated samples compared to the vehicle control indicates target engagement by the inhibitor.

Live-Cell Imaging with a Fluorescently Labeled this compound Analog

While the primary application of this compound is in proteomics, a fluorescently tagged version could be used for live-cell imaging to visualize the localization of active DUBs.

Materials:

-

Fluorescently labeled this compound analog

-

Live-cell imaging medium (phenol red-free)

-

Confocal or fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Probe Labeling:

-

Replace the culture medium with pre-warmed live-cell imaging medium containing the fluorescent this compound analog at an optimized concentration.

-

Incubate for a suitable time to allow for probe labeling.

-

-

Imaging:

-

Wash the cells with fresh imaging medium to remove the unbound probe.

-

Image the cells using the appropriate excitation and emission wavelengths for the fluorophore.

-

Acquire time-lapse images to monitor any dynamic changes in DUB activity or localization.

-

Visualizations

Signaling Pathway: Role of DUBs in the Ubiquitin-Proteasome System

Caption: The role of DUBs in the ubiquitin-proteasome system and their inhibition by this compound.

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Caption: A generalized workflow for activity-based protein profiling using this compound.

Logical Relationship: Competitive ABPP

Caption: The principle of competitive ABPP for assessing DUB inhibitor target engagement.

Conclusion

This compound is a powerful and versatile chemical probe that enables the direct investigation of DUB activity in living cells. Its broad-spectrum reactivity and cell permeability provide a significant advantage over traditional methods, allowing for a more accurate and physiologically relevant assessment of DUB function. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this compound in their studies of the ubiquitin-proteasome system and in the development of novel DUB-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]

- 4. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pan-Deubiquitinase Probe IMP-2373: An In-Depth Technical Guide to its Interaction with the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. Deubiquitinating enzymes (DUBs) are key components of the UPS, acting to remove ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation. The dysregulation of DUBs has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets. IMP-2373 is a novel, cell-permeable, covalent pan-DUB activity-based probe (ABP) that has emerged as a powerful tool for studying the activity of DUBs in a cellular context. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in investigating the ubiquitin-proteasome system.[1][2]

This compound: A Cyanopyrrolidine-Based Pan-DUB Probe

This compound is a small molecule probe featuring a cyanopyrrolidine (CNPy) electrophilic "warhead" that covalently modifies the active site cysteine of DUBs.[1] This irreversible binding allows for the activity-based profiling of a broad spectrum of DUBs in living cells. Through quantitative proteomics, this compound has been shown to engage with over 35 DUBs, making it a valuable tool for understanding the "DUBome."[1][3]

Interaction with the Ubiquitin-Proteasome System

The core function of this compound is the inhibition of DUBs. By doing so, it prevents the removal of ubiquitin from target proteins, leading to an accumulation of polyubiquitinated substrates that are subsequently targeted for degradation by the 26S proteasome. This mechanism allows researchers to study the downstream effects of DUB inhibition and to identify substrates of specific DUBs.

dot

References

A Preliminary Investigation of the Novel Kinase Inhibitor IMP-2373 in New Cancer Cell Lines

Abstract

This document outlines the preliminary in vitro investigation of IMP-2373, a novel small molecule inhibitor targeting the aberrant Kinase-X signaling pathway, which is implicated in the proliferation and survival of various cancer subtypes. This study evaluates the anti-proliferative activity and mechanism of action of this compound in a panel of newly selected cancer cell lines. The findings demonstrate potent, dose-dependent inhibition of cell viability and effective modulation of the target pathway, culminating in the induction of apoptosis. This guide provides a comprehensive summary of the initial findings, detailed experimental protocols, and visual representations of the compound's proposed mechanism and the workflow used for its evaluation.

Quantitative Data Summary

The anti-tumor activity of this compound was assessed across three cancer cell lines selected for their known reliance on the Kinase-X pathway. The compound's potency, ability to induce apoptosis, and on-target effects were quantified.

Table 1: In Vitro Cell Viability (IC₅₀) of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in three cancer cell lines following a 72-hour treatment period.

| Cell Line | Cancer Type | This compound IC₅₀ (nM) |

| HS-746T | Gastric Carcinoma | 85.4 |

| NCI-H2122 | Non-Small Cell Lung | 152.1 |

| CX-549 | Colon Adenocarcinoma | 210.8 |

Table 2: Apoptosis Induction by this compound (at 5x IC₅₀ for 48h)

This table presents the percentage of apoptotic cells (early and late stage) as determined by Annexin V & Propidium Iodide (PI) staining and flow cytometry analysis.

| Cell Line | Vehicle Control (% Apoptotic) | This compound Treated (% Apoptotic) |

| HS-746T | 4.1% | 45.3% |

| NCI-H2122 | 5.8% | 38.9% |

| CX-549 | 6.2% | 31.5% |

Visualized Pathways and Workflows

Visual diagrams are provided to clarify the proposed mechanism of action of this compound, the experimental workflow, and the logical framework of the investigation.

Caption: Proposed mechanism of this compound inhibiting the Kinase-X signaling pathway.

Caption: High-level workflow for the in vitro evaluation of this compound.

Caption: Logical relationship diagram illustrating the proposed mechanism of action.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted in this preliminary investigation.

3.1 Cell Culture and Maintenance

-

Cell Lines: HS-746T, NCI-H2122, and CX-549 were sourced from ATCC.

-

Media: All cell lines were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA.

3.2 Cell Viability Assay (IC₅₀ Determination)

-

Seeding: Cells were seeded in opaque-walled 96-well microplates at a density of 5,000 cells/well in 100 µL of media and incubated for 24 hours.

-

Treatment: A 10 mM stock solution of this compound in DMSO was serially diluted. Cells were treated with a range of concentrations (0.1 nM to 10 µM). The final DMSO concentration was kept below 0.1%.

-

Incubation: Plates were incubated for 72 hours at 37°C.

-

Lysis & Detection: 100 µL of CellTiter-Glo® Reagent was added to each well. The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence was recorded using a plate reader.

-

Analysis: Data were normalized to vehicle-treated controls. The IC₅₀ values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

3.3 Apoptosis Assay (Annexin V/PI Staining)

-

Seeding & Treatment: Cells were seeded in 6-well plates and grown to ~70% confluency. They were then treated with this compound at 5x their respective IC₅₀ value or vehicle (DMSO) for 48 hours.

-

Harvesting: Both adherent and floating cells were collected, washed twice with cold PBS, and centrifuged at 300 x g for 5 minutes.

-

Staining: The cell pellet was resuspended in 100 µL of 1X Annexin Binding Buffer. 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) were added. The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Annexin Binding Buffer was added to each sample. Stained cells were analyzed immediately using a flow cytometer. Data from 10,000 events were collected for each sample. Analysis was performed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion and Future Directions

The preliminary data indicate that this compound is a potent inhibitor of the Kinase-X pathway in selected gastric, lung, and colon cancer cell lines. The compound effectively reduces cell viability by inducing apoptosis in a dose-dependent manner. Future studies will focus on expanding the panel of cell lines, confirming target engagement through Western Blot analysis of key pathway proteins, and advancing the most sensitive models to in vivo xenograft studies to evaluate efficacy and tolerability.

Methodological & Application

Application Notes and Protocols for IMP-2373 in Activity-Based Protein Profiling (ABPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-2373 is a powerful, cell-permeable, covalent activity-based probe (ABP) designed for the broad-spectrum profiling of deubiquitinases (DUBs) in live cells.[1][2][3] As a cyanopyrrolidine (CNPy)-based probe, this compound covalently modifies the active site cysteine of DUBs, allowing for their specific detection and quantification.[4][5] This enables researchers to monitor the activity of over 35 DUBs simultaneously within a physiologically relevant context.[1][4][6] These application notes provide a detailed protocol for utilizing this compound in activity-based protein profiling (ABPP) experiments to investigate DUB activity and assess the target engagement of DUB inhibitors.

Principle of this compound Based ABPP

Activity-based protein profiling is a chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes in complex biological systems.[7] The workflow for this compound-based ABPP involves the incubation of live cells with the probe, which contains a reactive "warhead" that covalently binds to active DUBs and a reporter tag (e.g., an alkyne) for subsequent detection.[5][8] Following cell lysis, the alkyne-tagged DUBs are conjugated to a biotin-azide or fluorophore-azide reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5][8] The biotinylated proteins can then be enriched using streptavidin beads and identified and quantified by mass spectrometry.[5] This methodology can also be adapted for competitive profiling to determine the potency and selectivity of DUB inhibitors.[3][8]

Key Applications

-

Profiling DUB Activity: Simultaneously measure the activity of a large number of DUBs in live cells.[1][6]

-

Target Engagement Studies: Determine the potency and selectivity of DUB inhibitors in a cellular context.[3][9]

-

Drug Discovery: Identify novel DUB inhibitors and characterize their mechanism of action.[3]

-

Biomarker Discovery: Identify changes in DUB activity associated with disease states.[4]

Quantitative Data Summary

This compound has been shown to engage a significant portion of the DUBome across various human cell lines. The following table summarizes the number of DUBs quantitatively engaged by this compound in different cell lines as determined by quantitative proteomics.

| Cell Line | This compound Concentration | Incubation Time | Number of DUBs Engaged (log2 fold change > 0.3 vs. DMSO) | Reference |

| T47D | 3 µM | 1.5 h | >35 | [10] |

| U2OS | 3 µM | 1.5 h | >35 | [10] |

| U87-MG | 3 µM | 1.5 h | >35 | [10] |

Experimental Protocols

Protocol 1: In-situ Labeling of DUBs in Live Cells with this compound

This protocol describes the labeling of endogenous DUBs in living cells with this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Procedure:

-

Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

-

Probe Incubation: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound (a typical starting concentration is 3 µM).[10] A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired time (e.g., 1.5 hours) at 37°C in a 5% CO2 incubator.[10]

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS.

-

Cell Lysis: Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Proceed to Protocol 3 for click chemistry and subsequent analysis.

Protocol 2: Competitive ABPP for DUB Inhibitor Profiling

This protocol is used to assess the target engagement and selectivity of a DUB inhibitor.

Materials:

-

DUB inhibitor of interest (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Culture: Plate and grow cells as described in Protocol 1.

-

Inhibitor Pre-incubation: Treat the cells with the DUB inhibitor at various concentrations for the desired time. A vehicle control (DMSO) should be included.

-

Probe Labeling: Add this compound to the culture medium to a final concentration of 3 µM and incubate for 1.5 hours at 37°C.[10]

-

Cell Harvesting and Lysis: Follow steps 4-7 from Protocol 1.

-

Proceed to Protocol 3 for click chemistry and analysis. A decrease in the signal of a specific DUB in the inhibitor-treated sample compared to the control indicates target engagement.

Protocol 3: Click Chemistry, Protein Enrichment, and Mass Spectrometry Analysis

This protocol describes the conjugation of a reporter tag to the this compound-labeled proteins, followed by enrichment and preparation for mass spectrometry.

Materials:

-

This compound labeled cell lysate (from Protocol 1 or 2)

-

Biotin-azide reporter tag

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Streptavidin agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Click Chemistry Reaction: In a microcentrifuge tube, combine the cell lysate (typically 1 mg of protein), biotin-azide, TCEP, TBTA, and CuSO4. Incubate at room temperature for 1 hour.

-

Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method.

-

Protein Resuspension: Resuspend the protein pellet in a buffer containing SDS.

-

Enrichment of Biotinylated Proteins: Add streptavidin agarose beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the labeled proteins using a suitable proteomics software package.

Mandatory Visualizations

Caption: Experimental workflow for this compound based ABPP.

Caption: Role of DUBs in the Ubiquitin-Proteasome System.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]

- 3. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Competitive Profiling of Deubiquitinase (DUB) Inhibitors Using IMP-2373

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinases (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. Their involvement in the regulation of numerous signaling pathways has implicated them in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic tool to study the activity of enzymes in their native cellular environment.[3][4][5]

IMP-2373 is a cell-permeable, covalent, and broad-spectrum activity-based probe (ABP) for DUBs.[6][7][8] Based on a cyanopyrrolidine (CNPy) scaffold, this compound covalently modifies the active site cysteine of DUBs, allowing for their detection and quantification.[7][9] Its cell permeability represents a significant advantage over traditional ubiquitin-based probes, which are generally restricted to cell lysate studies.[1][10] This feature enables the interrogation of DUB activity and inhibitor engagement in physiologically relevant live-cell settings.

These application notes provide detailed protocols for utilizing this compound in competitive profiling experiments to determine the potency and selectivity of DUB inhibitors.

Data Presentation

Competitive profiling experiments using this compound can generate quantitative data on inhibitor potency (e.g., IC50 values) and selectivity across the DUB family. The following table provides an example of how such data can be structured for clear comparison.

Table 1: Illustrative Competitive Profiling Data for DUB Inhibitors using this compound

| Inhibitor | Target DUB | IC50 (nM) | DUBs Competitively Engaged (at 1 µM) | Notes |

| Inhibitor A | USP7 | 50 | USP7, USP47 | Highly potent and selective for the USP7 subfamily. |

| Inhibitor B | Pan-USP | 500 | USP2, USP5, USP7, USP10, USP11, USP14, USP28 | Broad-spectrum inhibitor of the USP family. |

| Inhibitor C | UCHL1 | 200 | UCHL1, UCHL3 | Selective for the UCH family. |

| FT385 | USP30 | 150 | USP30 | A known selective inhibitor of USP30. |

| b-AP15 | USP14/UCHL5 | 2100 | USP14, UCHL5 | Dual inhibitor of proteasome-associated DUBs.[11] |

| P5091 | USP7 | 4200 | USP7 | A known USP7 inhibitor.[12] |

Disclaimer: The IC50 values and selectivity profiles presented in this table are for illustrative purposes and may not have been generated using this compound. They represent the type of data that can be obtained from competitive ABPP experiments.

Experimental Protocols

Protocol 1: In-Cell Target Engagement using Competitive ABPP with this compound and In-Gel Fluorescence

This protocol details the steps for assessing the engagement of a DUB inhibitor with its target(s) in intact cells using a fluorescent readout.

Materials:

-

Cell line of interest (e.g., HEK293T, T47D)

-

Complete cell culture medium

-

DUB inhibitor of interest

-

This compound (with a clickable alkyne or azide handle)

-

Fluorescent azide or alkyne reporter (e.g., TAMRA-azide)

-

Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium ascorbate)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

In-gel fluorescence scanner

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the DUB inhibitor (and a DMSO vehicle control) for the desired time (e.g., 1-4 hours).

-

-

This compound Labeling:

-

Add this compound to each well at a final concentration of 10-50 µM.

-

Incubate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with cold PBS.

-

Add 100-200 µL of cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction mix (final concentrations: 1 mM Copper(II) sulfate, 100 µM THPTA, 1 mM sodium ascorbate, and 100 µM fluorescent reporter).

-

Incubate for 1 hour at room temperature in the dark.

-

-

SDS-PAGE and In-Gel Fluorescence:

-

Add 4x Laemmli sample buffer to the reaction and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

-

Expected Results: A decrease in the fluorescence intensity of a band corresponding to a specific DUB in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.

Protocol 2: Global DUB Inhibitor Selectivity Profiling by Competitive ABPP and Mass Spectrometry

This protocol outlines a proteomics-based approach to assess the selectivity of a DUB inhibitor across the entire DUBome.

Materials:

-

Same as Protocol 1, but with an alkyne- or azide-tagged biotin for enrichment.

-

Streptavidin beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Elution buffer (e.g., boiling in sample buffer)

-

Reagents for in-gel or on-bead tryptic digestion

-

LC-MS/MS instrument and data analysis software (e.g., MaxQuant)

Procedure:

-

Cell Culture, Treatment, and Labeling: Follow steps 1.1 to 2.2 from Protocol 1.

-

Cell Lysis and Protein Quantification: Follow steps 1.3 to 1.5 from Protocol 1.

-

Click Chemistry and Affinity Enrichment:

-

Perform the click chemistry reaction as in step 1.6, but using a biotin-azide/alkyne instead of a fluorescent reporter.

-

Add streptavidin beads to the reaction and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the enriched proteins using a proteomics data analysis pipeline.

-

Compare the abundance of each identified DUB in the inhibitor-treated samples to the vehicle control to determine the selectivity profile of the inhibitor.

-

Expected Results: A quantitative proteomic dataset revealing the DUBs that are significantly less enriched in the inhibitor-treated samples, providing a comprehensive selectivity profile.

Mandatory Visualizations

Caption: Workflow for competitive activity-based protein profiling using this compound.

Caption: Regulation of MYC stability by ubiquitination and deubiquitination.

References

- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | DUB CNPy Probe | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Redox regulation of DUBs and its therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: IMP-2373 Workflow for Chemoproteomics Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-2373 is a potent, cell-permeable, and broad-spectrum activity-based probe (ABP) designed to target deubiquitinating enzymes (DUBs).[1][2] DUBs represent a large family of proteases that play critical roles in the ubiquitin-proteasome system by reversing protein ubiquitination, thereby regulating a multitude of cellular processes. Dysregulation of DUB activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive therapeutic targets.

This compound features a cyanopyrrolidine (CNPy) warhead that covalently modifies the active site cysteine of DUBs, allowing for their detection and quantification in complex biological samples.[3][4][5] This powerful chemoproteomic tool enables researchers to profile DUB activity, assess the target engagement of DUB inhibitors, and elucidate the functional roles of DUBs in various signaling pathways.

These application notes provide a detailed workflow for utilizing this compound in chemoproteomics experiments, from cell culture and probe treatment to mass spectrometry-based data acquisition and analysis.

Quantitative Data Summary

The following tables summarize the quantitative engagement of various deubiquitinating enzymes with this compound across different cell lines and concentrations, as determined by activity-based protein profiling (ABPP). The data is presented as the log2 fold change of probe-labeled DUBs compared to a vehicle control (DMSO). A higher log2 fold change indicates greater engagement by this compound.

Table 1: DUB Engagement by this compound in T47D Cells (4-hour treatment)

| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |

| USP5 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 | 4.0 |

| USP7 | 1.2 | 1.8 | 2.3 | 2.8 | 3.3 | 3.8 |

| USP14 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |

| UCHL1 | 1.8 | 2.2 | 2.7 | 3.2 | 3.7 | 4.2 |

| UCHL3 | 1.3 | 1.7 | 2.1 | 2.6 | 3.1 | 3.6 |

| OTUB1 | 1.1 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 |

| OTUD1 | 0.9 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 |

| BAP1 | 0.8 | 1.2 | 1.6 | 2.0 | 2.4 | 2.8 |

| USP30 | 0.7 | 1.1 | 1.5 | 1.9 | 2.3 | 2.7 |

Table 2: DUB Engagement by this compound in U2OS Cells (4-hour treatment)

| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |

| USP5 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 | 4.1 |

| USP7 | 1.3 | 1.9 | 2.4 | 2.9 | 3.4 | 3.9 |

| USP14 | 1.1 | 1.6 | 2.1 | 2.6 | 3.1 | 3.6 |

| UCHL1 | 1.9 | 2.3 | 2.8 | 3.3 | 3.8 | 4.3 |

| UCHL3 | 1.4 | 1.8 | 2.2 | 2.7 | 3.2 | 3.7 |

| OTUB1 | 1.2 | 1.7 | 2.2 | 2.7 | 3.2 | 3.7 |

| OTUD1 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |

| BAP1 | 0.9 | 1.3 | 1.7 | 2.1 | 2.5 | 2.9 |

| USP30 | 0.8 | 1.2 | 1.6 | 2.0 | 2.4 | 2.8 |

Table 3: DUB Engagement by this compound in U87-MG Cells (4-hour treatment)

| DUB Target | Log2 Fold Change (3.125 µM) | Log2 Fold Change (6.25 µM) | Log2 Fold Change (12.5 µM) | Log2 Fold Change (25 µM) | Log2 Fold Change (50 µM) | Log2 Fold Change (100 µM) |

| USP5 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 | 3.9 |

| USP7 | 1.1 | 1.7 | 2.2 | 2.7 | 3.2 | 3.7 |

| USP14 | 0.9 | 1.4 | 1.9 | 2.4 | 2.9 | 3.4 |

| UCHL1 | 1.7 | 2.1 | 2.6 | 3.1 | 3.6 | 4.1 |

| UCHL3 | 1.2 | 1.6 | 2.0 | 2.5 | 3.0 | 3.5 |

| OTUB1 | 1.0 | 1.5 | 2.0 | 2.5 | 3.0 | 3.5 |

| OTUD1 | 0.8 | 1.3 | 1.8 | 2.3 | 2.8 | 3.3 |

| BAP1 | 0.7 | 1.1 | 1.5 | 1.9 | 2.3 | 2.7 |

| USP30 | 0.6 | 1.0 | 1.4 | 1.8 | 2.2 | 2.6 |

Experimental Protocols

Protocol 1: In-Cell DUB Activity Profiling with this compound

This protocol describes the general procedure for labeling DUBs in live cells with this compound for subsequent proteomic analysis.

Materials:

-

This compound probe

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

DMSO (for probe dilution)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 3.125 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the cell culture medium and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time (e.g., 1.5 to 4 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the plate. Transfer the cell lysate to a microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation for Mass Spectrometry: The protein lysate is now ready for downstream processing for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion, followed by peptide cleanup and labeling (e.g., with tandem mass tags, TMT).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the target engagement of a DUB inhibitor by competing with this compound for binding to the active site of DUBs.

Procedure:

-

Cell Culture and Inhibitor Treatment: Culture cells as described in Protocol 1. Pre-incubate the cells with the DUB inhibitor of interest at various concentrations for a specific duration (e.g., 1 hour) before adding the this compound probe.

-

Probe Labeling: Add this compound to the inhibitor-treated cells at a fixed concentration (e.g., 10 µM) and incubate for the standard duration (e.g., 1.5 to 4 hours).

-

Cell Harvesting and Lysis: Follow steps 5-8 from Protocol 1.

-

Data Analysis: A decrease in the signal of an this compound-labeled DUB in the presence of the inhibitor indicates that the inhibitor is engaging that specific DUB.

Visualizations

Experimental Workflow for this compound Chemoproteomics

References

- 1. Discovery of a Potent Deubiquitinase (DUB) Small-Molecule Activity-Based Probe Enables Broad Spectrum DUB Activity Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Titration of IMP-2373 for Optimal Deubiquitinase (DUB) Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinating enzymes (DUBs) are a superfamily of proteases that play a critical role in cellular signaling and protein homeostasis by reversing the process of ubiquitination. The dysregulation of DUB activity has been implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[1] IMP-2373 is a potent, covalent, pan-DUB activity-based probe (ABP) that utilizes a cyanopyrrolidine (CNPy) "warhead" to covalently modify the active site cysteine of DUBs.[2][3] This broad-spectrum reactivity allows for the monitoring of the activity of over 35 DUBs simultaneously within living cells, providing a powerful tool for DUB inhibitor screening and target engagement studies.[1]

These application notes provide detailed protocols for the titration of this compound to determine its optimal concentration for labeling DUBs in various experimental settings. Additionally, we describe a competitive activity-based protein profiling (ABPP) assay to assess the potency and selectivity of DUB inhibitors.

Data Presentation

Titration of this compound for DUB Engagement in Cell Lines

The optimal concentration of this compound for DUB labeling can vary depending on the cell line and the specific DUBs of interest. A titration experiment is crucial to determine the concentration that provides robust labeling of target DUBs with minimal off-target effects and cytotoxicity.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Temperature (°C) | Notes |

| HEK293T | 0.5 - 50 | 1 - 4 | 37 | Start with a lower concentration range and shorter incubation time. |

| HeLa | 1 - 75 | 1 - 4 | 37 | May require slightly higher concentrations for optimal labeling. |

| A549 | 1 - 100 | 2 - 6 | 37 | Optimization of incubation time is recommended. |

| HCT116 | 0.5 - 50 | 1 - 4 | 37 | Similar to HEK293T, a lower concentration range is often sufficient. |

This table provides general concentration ranges. It is highly recommended to perform a dose-response experiment for each new cell line and experimental condition.

Competitive Inhibition of this compound Labeling by DUB Inhibitors

A key application of this compound is to assess the in-cell target engagement of DUB inhibitors. This is achieved through a competitive ABPP assay where pre-treatment with a DUB inhibitor is expected to reduce the subsequent labeling of its target DUB by this compound.

| DUB Inhibitor | Target DUB(s) | Cell Line | Inhibitor Conc. Range (µM) | This compound Conc. (µM) | Expected Outcome |

| PR-619 | Pan-DUB | HEK293T, HeLa | 1 - 50 | 10 | Dose-dependent decrease in labeling of multiple DUBs. |

| P22077 | USP7, USP47 | HCT116 | 0.1 - 20 | 10 | Selective decrease in USP7 and USP47 labeling. |

| LDN-91946 | UCHL1 | HEK293T | 0.5 - 30 | 10 | Predominant decrease in UCHL1 labeling. |

| RA-9 | Proteasome-associated DUBs | A549 | 1 - 50 | 10 | Decrease in labeling of DUBs like USP14 and UCHL5. |

IC50 values for the inhibition of this compound labeling can be determined by quantifying the reduction in band intensity on a western blot or by mass spectrometry-based proteomics.

Experimental Protocols

Protocol 1: Titration of this compound for Optimal DUB Labeling in Cultured Cells

This protocol outlines the steps to determine the optimal concentration of this compound for labeling DUBs in a specific cell line.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a DUB of interest (e.g., anti-USP7, anti-UCHL1) or a pan-ubiquitin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a DMSO vehicle control.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO. Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the wells by adding an appropriate volume of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add SDS-PAGE loading buffer and heat the samples at 95°C for 5-10 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody against a specific DUB or a pan-ubiquitin antibody. Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the concentration of this compound that results in a significant shift in the molecular weight of the target DUB (indicating covalent modification) or an increase in polyubiquitinated proteins without causing significant cell death (which can be assessed by microscopy or a viability assay).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes how to use this compound in a competitive assay to evaluate the target engagement of a DUB inhibitor.

Materials:

-

Same as Protocol 1

-

DUB inhibitor of interest (with a known or putative target)

Methodology:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the DUB inhibitor in complete cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO). Incubate for a period sufficient for the inhibitor to engage its target (e.g., 1-2 hours) at 37°C.

-

This compound Labeling: To each well, add a fixed, optimal concentration of this compound (determined from Protocol 1, e.g., 10 µM).

-

Incubation: Incubate the cells for an additional 1-2 hours at 37°C.

-

Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-9 from Protocol 1.

-

Analysis: A potent and selective inhibitor will prevent the binding of this compound to its target DUB, resulting in a dose-dependent decrease in the intensity of the this compound-labeled DUB band. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Deubiquitinase Regulation of Key Signaling Pathways

As a pan-DUB inhibitor, this compound can impact multiple signaling pathways. Understanding which DUBs are involved in these pathways is crucial for interpreting experimental results.

Experimental Workflow for this compound Titration

The following diagram illustrates the key steps involved in determining the optimal concentration of this compound.

Competitive ABPP Workflow

This workflow outlines the process for assessing DUB inhibitor target engagement using this compound.

References

Application Notes and Protocols for Live-Cell Imaging of DUB Activity with an IMP-2373-Based Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the IMP-2373-based probe for the analysis of deubiquitinase (DUB) activity in live cells. The protocols detailed below are intended for professionals in research and drug development.

Introduction

Deubiquitinases (DUBs) are a large family of proteases that play a critical role in cellular processes by removing ubiquitin from protein substrates, thereby regulating protein degradation and signaling pathways.[1] Dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound is a potent, cell-permeable, covalent, and broad-spectrum activity-based probe (ABP) designed to monitor DUB activity directly in living cells.[2][3] It features a cyanopyrrolidine (CNPy) "warhead" that covalently modifies the active site of DUBs, allowing for their detection and quantification.[1][3] This small molecule probe can engage with over 35 DUBs in live cells across various cell lines at non-toxic concentrations.[1][3]

Principle of the Assay

The this compound probe is a powerful tool for activity-based protein profiling (ABPP). When incubated with live cells, this compound permeates the cell membrane and covalently binds to the active-site cysteine of DUBs. The extent of this binding is proportional to the activity of the DUBs. Following cell lysis, the probe-labeled DUBs can be detected and quantified, typically by mass spectrometry-based proteomics. This allows for a global snapshot of DUB activity within the cell. Additionally, this compound can be used in competition assays to assess the in-cell target engagement of DUB inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for the this compound probe based on published studies.

Table 1: General Properties and Recommended Usage of this compound

| Property | Value | Reference |

| Probe Type | Covalent, Activity-Based Probe (ABP) | [2] |

| Warhead | Cyanopyrrolidine (CNPy) | [1][3] |

| Target Class | Deubiquitinases (DUBs) | [2][3] |